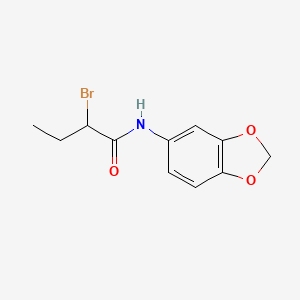

N-1,3-benzodioxol-5-yl-2-bromobutanamide

Description

Contextualization within the Class of Benzodioxole-Containing Organic Compounds

The 1,3-benzodioxole (B145889) moiety is a key structural feature of N-1,3-benzodioxol-5-yl-2-bromobutanamide. This heterocyclic functional group, also known as methylenedioxyphenyl, consists of a benzene (B151609) ring fused to a five-membered dioxole ring. chemicalbook.comwikipedia.org It is found in a wide array of natural products, particularly in plants, and serves as a crucial precursor for the synthesis of various agrochemicals, perfumes, and pharmaceuticals. chemicalbook.com

Compounds containing the benzodioxole ring are known for their diverse and significant biological activities. wikipedia.orgontosight.ai Research has demonstrated that derivatives of this class exhibit potential pharmacological properties, including anticancer, anti-inflammatory, antioxidant, antimicrobial, and analgesic effects. ontosight.ainih.gov The presence of the benzodioxole ring can influence a molecule's interaction with biological targets, making it a valuable scaffold in medicinal chemistry and drug development. ontosight.ainih.govresearchgate.net

Significance of N-Substituted Butanamides and Organic Halides in Synthetic Chemistry

The structure of this compound also contains two other highly significant functional groups: an N-substituted amide and an organic halide. The amide functional group is one of the most fundamental linkages in organic and biological chemistry. researchgate.net N-substituted amides, specifically, are crucial intermediates and building blocks for creating more complex molecules, including a vast number of pharmaceuticals and agrochemicals. fiveable.me The ability to modify the substituent on the nitrogen atom allows chemists to fine-tune a molecule's chemical properties, such as reactivity and solubility. fiveable.memdpi.com

Furthermore, the presence of a bromine atom classifies the compound as an organic halide (or haloalkane). libretexts.org Organic halides are exceptionally versatile building blocks in organic synthesis. libretexts.org The halogen atom is a reactive handle that can participate in a wide range of transformations, such as nucleophilic substitution and elimination reactions. This reactivity allows for the construction of new carbon-carbon and carbon-heteroatom bonds, making organic halides indispensable precursors for synthesizing diverse and complex molecular architectures. acs.org

Overview of the Research Landscape Surrounding this compound as a Biochemical and Building Block

This compound is primarily recognized in the research community as a chemical intermediate or building block. youtube.com Its bifunctional nature—possessing both a reactive bromo-amide chain and a biologically relevant benzodioxole core—makes it a valuable starting material for the synthesis of more elaborate compounds. Researchers can utilize this molecule to design and create novel derivatives for evaluation in various biological assays.

While direct and extensive research on the end-point biological activity of this compound itself is not widely published, the scientific interest in its structural components is significant. For example, related N-substituted benzodioxole compounds have been synthesized and investigated for their potential as antitumor agents and auxin receptor agonists. frontiersin.orgnih.gov Studies on derivatives of 1-(1,3-benzodioxol-5-yl)-2-butanamine, a structurally similar compound, have explored their unique psychoactive properties, leading to the identification of new pharmacological classes. nih.govnih.gov This broader research context suggests that this compound serves as a key piece in the synthetic puzzle, enabling the exploration of new chemical entities with potential therapeutic applications.

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-bromobutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO3/c1-2-8(12)11(14)13-7-3-4-9-10(5-7)16-6-15-9/h3-5,8H,2,6H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZQVKDBFMPWKSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=CC2=C(C=C1)OCO2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101276441 | |

| Record name | N-1,3-Benzodioxol-5-yl-2-bromobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101276441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

451460-07-4 | |

| Record name | N-1,3-Benzodioxol-5-yl-2-bromobutanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=451460-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-1,3-Benzodioxol-5-yl-2-bromobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101276441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Methodological Advancements for N 1,3 Benzodioxol 5 Yl 2 Bromobutanamide

Established Synthetic Routes to 2-Bromobutanamide (B1267324) Core Structures

The formation of the 2-bromobutanamide core is a critical preliminary step in the synthesis of the target molecule. A primary and effective method commences with 2-bromobutyric acid as the starting material. This acid is typically converted into a more reactive acylating agent, such as an acyl chloride, before amidation.

One common route involves the reaction of 2-bromobutyric acid with a chlorinating agent, like thionyl chloride (SOCl₂) or oxalyl chloride, to form 2-bromobutanoyl chloride. ucl.ac.uk This intermediate is highly reactive and is not usually isolated. The subsequent reaction with an amine source, such as aqueous ammonia (B1221849), yields the desired 2-bromobutanamide. google.comnih.gov A patent describes a process where 2-bromobutyric acid is treated with thionyl chloride, and the resulting acyl chloride is reacted with ammonia to produce 2-bromobutanamide, which serves as an intermediate in the synthesis of other chiral compounds. google.com

The key steps in this pathway are:

Activation of Carboxylic Acid: Conversion of 2-bromobutyric acid to 2-bromobutanoyl chloride.

Amidation: Reaction of the acyl chloride with ammonia.

This method is advantageous due to the high reactivity of the acyl chloride, which often leads to high yields under mild conditions. google.com

Strategies for N-Acylation of Benzodioxol-5-yl Amines

The final step in the synthesis of N-1,3-benzodioxol-5-yl-2-bromobutanamide is the N-acylation of 1,3-benzodioxol-5-amine. This transformation is a cornerstone of amide synthesis and can be achieved through several reliable methods. The most direct approach involves the reaction of the amine with a pre-formed, reactive derivative of 2-bromobutyric acid.

Following the principles outlined in the previous section, 2-bromobutanoyl chloride can be reacted directly with 1,3-benzodioxol-5-amine. This reaction is typically carried out in an aprotic solvent, such as dichloromethane (B109758) (DCM) or toluene, in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine. The base serves to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the starting amine.

A similar synthetic strategy has been successfully employed for the synthesis of other N-(benzo[d] ucl.ac.ukacs.orgdioxol-5-yl) amides. For instance, researchers have synthesized a series of N-(benzo[d] ucl.ac.ukacs.orgdioxol-5-yl)-2-(one-benzylthio) acetamides by reacting 1,3-benzodioxol-5-amine with the corresponding acid chloride, which was generated in situ using oxalyl chloride. frontiersin.orgresearchgate.net This demonstrates the general applicability of the acyl chloride method for the N-acylation of this specific amine.

Exploration of Diverse Coupling Reactions for Amide Formation

Beyond the acyl chloride method, a vast array of coupling reagents has been developed for the direct formation of amide bonds from carboxylic acids and amines. researchgate.net These reagents activate the carboxylic acid in situ, facilitating nucleophilic attack by the amine. This approach avoids the often harsh conditions required to generate acyl chlorides and offers broader functional group tolerance. researchgate.net

For the synthesis of this compound, this would involve the direct reaction of 2-bromobutyric acid with 1,3-benzodioxol-5-amine in the presence of a coupling agent. Commonly used coupling reagents include:

Carbodiimides: Such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These are frequently used in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to improve efficiency and suppress side reactions, such as racemization. ucl.ac.ukbath.ac.uk

Phosphonium Salts: Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and its analogues.

Uronium/Aminium Salts: Including O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (HATU). ucl.ac.uk

These methods are widely employed in pharmaceutical synthesis due to their mild reaction conditions and high yields. researchgate.net The choice of reagent and conditions can be tailored to the specific substrates to maximize the yield of the desired amide.

Optimization of Reaction Conditions and Yields in the Synthesis of this compound

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction time and side product formation. Key parameters for optimization include the choice of solvent, temperature, base, and the stoichiometry of the reactants.

For the acylation reaction using 2-bromobutanoyl chloride, common solvents include dichloromethane (DCM), diethyl ether, or toluene. ucl.ac.ukmdpi.com The reaction is often performed at low temperatures (e.g., 0 °C) to control its exothermicity and then allowed to warm to room temperature. The choice of base is also critical, with tertiary amines like triethylamine being standard.

When using coupling reagents, solvents such as dimethylformamide (DMF) or DCM are prevalent. ucl.ac.uk The reaction temperature is typically maintained at room temperature. The optimization process can be systematically studied by varying these parameters, as illustrated in the hypothetical table below.

| Entry | Coupling Method | Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | SOCl₂/Amine | DCM | Triethylamine | 0 to 25 | 85 |

| 2 | EDC/HOBt | DMF | DIPEA | 25 | 90 |

| 3 | HATU | DMF | DIPEA | 25 | 92 |

| 4 | SOCl₂/Amine | Toluene | Pyridine | 0 to 25 | 82 |

| 5 | EDC/HOBt | DCM | DIPEA | 25 | 88 |

This table is illustrative and represents a typical optimization study for amide bond formation.

Stereoselective Synthesis Approaches to this compound and its Enantiomers

The this compound molecule possesses a chiral center at the carbon atom bearing the bromine atom (C2 of the butanamide moiety). Consequently, it can exist as a pair of enantiomers, (R)- and (S)-N-1,3-benzodioxol-5-yl-2-bromobutanamide. The synthesis of a single enantiomer, known as stereoselective or asymmetric synthesis, is of significant interest, particularly in pharmaceutical chemistry.

The most direct strategy to obtain an enantiomerically pure product is to start with an enantiomerically pure precursor. In this case, commercially available (R)-2-bromobutyric acid or (S)-2-bromobutyric acid can be used as the starting material. The subsequent activation and coupling reactions are typically designed to proceed without affecting the stereochemistry of the chiral center. Amide coupling reactions using standard reagents like EDC/HOBt or HATU are well-known to minimize racemization, especially when conducted under mild conditions.

Alternative approaches to stereoselective synthesis could involve:

Chiral Auxiliaries: Attaching a chiral auxiliary to a precursor, performing the bromination step diastereoselectively, and then cleaving the auxiliary.

Kinetic Resolution: Using an enzyme or a chiral catalyst to selectively react with one enantiomer of a racemic mixture of an intermediate (e.g., racemic 2-bromobutyric acid or 2-bromobutanamide), leaving the other enantiomer unreacted.

By employing these methods, it is possible to synthesize the individual (R) and (S) enantiomers of the target compound, allowing for the investigation of their distinct biological properties.

Green Chemistry Methodologies in the Synthesis of Related Amidic Compounds

In recent years, the principles of green chemistry have been increasingly applied to amide bond synthesis to reduce waste and improve the sustainability of chemical processes. acs.orgsigmaaldrich.com These methodologies aim to replace stoichiometric activating reagents, which generate significant waste, with catalytic alternatives. ucl.ac.uksigmaaldrich.com

Key green chemistry approaches relevant to the synthesis of this compound and related compounds include:

Catalytic Direct Amidation: This involves the use of catalysts, such as boric acid derivatives or certain metal complexes, to facilitate the direct condensation of a carboxylic acid and an amine, with the only byproduct being water. acs.orgsigmaaldrich.com This approach is highly atom-economical.

Use of Greener Solvents: Replacing hazardous solvents like DMF and DCM with more environmentally benign alternatives such as water, ethanol, or ionic liquids. ucl.ac.uknih.gov Some modern protocols have demonstrated efficient amide bond formation in aqueous micellar media. researchgate.net

Biocatalysis: Employing enzymes, such as lipases or proteases, to catalyze amide bond formation. rsc.org These reactions often proceed under mild conditions in aqueous environments and can exhibit high chemo- and stereoselectivity. rsc.org

Flow Chemistry: Continuous-flow systems can offer improved safety, efficiency, and scalability for N-acylation reactions, sometimes using safer acetylating agents like acetonitrile (B52724) over traditional reagents. nih.gov

While not yet specifically reported for this compound, the application of these green methodologies represents a promising direction for the future synthesis of this and related amidic compounds, aligning with the growing demand for sustainable chemical manufacturing. whiterose.ac.uk

Chemical Transformations and Derivatization Strategies Utilizing N 1,3 Benzodioxol 5 Yl 2 Bromobutanamide

Nucleophilic Substitution Reactions at the Bromine Atom

The primary mode of reactivity for N-1,3-benzodioxol-5-yl-2-bromobutanamide involves the nucleophilic substitution of the bromine atom. As an α-haloamide, the compound readily participates in SN2 reactions, where various nucleophiles displace the bromide ion. This allows for the introduction of nitrogen, oxygen, and sulfur-containing functional groups, leading to a range of derivatized products.

Amination Reactions to Form N-Substituted Diamides

The reaction of this compound with nitrogen-based nucleophiles, such as primary and secondary amines, results in the formation of α-amino amides, which are structurally N-substituted diamides. This amination proceeds via a standard SN2 mechanism. The reaction is typically conducted in the presence of a base to neutralize the hydrogen bromide byproduct. The resulting α-amino amide derivatives are valuable intermediates in the synthesis of peptidomimetics and other biologically relevant molecules.

Note: The following table presents representative amination reactions of analogous α-bromo amides due to a lack of specific published examples for this compound.

| Amine Nucleophile | Base/Solvent | Product Structure | Yield (%) |

|---|---|---|---|

| Diethylamine | Et3N / THF | N-1,3-benzodioxol-5-yl-2-(diethylamino)butanamide | Typical yields are high (>80%) |

| Benzylamine | K2CO3 / DMF | N-1,3-benzodioxol-5-yl-2-(benzylamino)butanamide | Generally good to excellent yields |

| Morpholine | DIPEA / CH3CN | N-1,3-benzodioxol-5-yl-2-morpholinobutanamide | High yields are expected |

Etherification and Esterification Reactions

Oxygen-based nucleophiles can also effectively displace the bromine atom. The use of alkoxides (generated from alcohols and a strong base) or phenoxides leads to the formation of α-alkoxy or α-aryloxy amides through etherification. Similarly, carboxylate anions can act as nucleophiles in an esterification reaction to yield α-acyloxy amides. These reactions broaden the synthetic utility of the starting material, allowing for the incorporation of diverse oxygen-containing functionalities.

Note: The following table illustrates typical etherification and esterification reactions based on the known reactivity of similar α-bromo amides.

| Oxygen Nucleophile | Conditions | Product Structure | Yield (%) |

|---|---|---|---|

| Sodium methoxide | Methanol, reflux | N-1,3-benzodioxol-5-yl-2-methoxybutanamide | Generally high |

| Sodium phenoxide | DMF, 80 °C | N-1,3-benzodioxol-5-yl-2-phenoxybutanamide | Good yields are expected |

| Sodium acetate | Acetic acid, reflux | 2-((1,3-benzodioxol-5-yl)amino)-1-oxobutan-2-yl acetate | Moderate to good |

Thiolation and Thioether Formation

Sulfur nucleophiles, such as thiols and thiolates, are highly effective for substitution reactions with α-bromo amides due to the soft nature of sulfur. These reactions lead to the formation of α-thioether amides. The resulting compounds are of interest in medicinal chemistry and materials science. The reactions are typically fast and proceed under mild conditions, often in the presence of a weak base to deprotonate the thiol.

Note: The data below represents common thiolation reactions applicable to α-bromo amides, providing a model for the reactivity of this compound.

| Sulfur Nucleophile | Base/Solvent | Product Structure | Yield (%) |

|---|---|---|---|

| Ethanethiol | NaH / THF | N-1,3-benzodioxol-5-yl-2-(ethylthio)butanamide | Excellent yields are common |

| Thiophenol | K2CO3 / Acetone | N-1,3-benzodioxol-5-yl-2-(phenylthio)butanamide | Typically high (>90%) |

| Sodium sulfide | Ethanol/Water | Bis(1-((1,3-benzodioxol-5-yl)amino)-1-oxobutan-2-yl)sulfane | Variable |

Amide Bond Modifications and Rearrangements

While the C-Br bond is the most reactive site, the amide bond itself can undergo modification under specific conditions. Strong acidic or basic hydrolysis can cleave the amide linkage, yielding 3,4-methylenedioxyaniline and 2-bromobutanoic acid. This transformation, while destructive to the parent structure, can be a useful synthetic step for accessing these constituent parts. Rearrangements involving α-haloamides, such as the Favorskii rearrangement, are possible but typically require specific structural features and reaction conditions that may not be favored for this particular substrate.

Cyclization Reactions Involving the Butanamide Moiety

N-aryl α-haloamides are valuable precursors for the synthesis of various heterocyclic structures. Intramolecular cyclization can occur if the amide nitrogen, after deprotonation with a strong base, acts as an internal nucleophile to displace the adjacent bromide. However, a more common strategy involves intermolecular reactions with dinucleophiles that lead to cyclization.

For instance, reaction with thiourea (B124793) can lead to the formation of 2-aminothiazole (B372263) derivatives. Similarly, reaction with primary amines followed by intramolecular condensation can yield piperazine-2,5-diones. A particularly well-documented cyclization pathway for N-aryl-α-haloamides is their base-mediated conversion into five-membered heterocyclic rings such as oxazolidin-2-ones or thiazolidin-4-ones, depending on the reacting partner. For example, treatment with a base in the presence of a carbonyl source or direct reaction with thioglycolic acid derivatives can provide access to these important heterocyclic scaffolds.

Role as a Precursor in Multi-Step Organic Synthesis for Novel Architectures

The versatility of this compound makes it a valuable intermediate in multi-step synthetic sequences aimed at creating novel and complex molecular architectures. The products derived from its nucleophilic substitution reactions serve as building blocks for more elaborate structures.

Peptidomimetics and Bioactive Molecules: The α-amino amides formed via amination are key components for synthesizing peptide mimics or can be incorporated into larger molecules with potential biological activity.

Heterocyclic Scaffolds: The ability to convert the α-bromo butanamide moiety into heterocyclic systems like thiazoles, oxazolidinones, or piperazinediones makes it a strategic starting material for generating compound libraries in drug discovery programs.

Natural Product Synthesis: The 1,3-benzodioxole (B145889) (or methylenedioxyphenyl) group is a structural motif found in numerous natural products with diverse biological activities. Therefore, derivatives of this compound can serve as key intermediates in the total synthesis of such natural products or their analogues.

The combination of a reactive α-bromo amide handle with the privileged benzodioxole scaffold positions this compound as a strategic precursor for accessing a wide range of novel chemical entities.

Functionalization of the Benzodioxole Ring System in this compound

The benzodioxole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution reactions. The reactivity and regioselectivity of these substitutions on this compound are primarily governed by the electronic effects of the N-acyl substituent.

The amide group (-NHCOR) attached to the ring is a moderately activating, ortho-, para-directing group. The nitrogen atom's lone pair of electrons can be delocalized into the aromatic ring, increasing its nucleophilicity and directing incoming electrophiles to the positions ortho and para to the substituent. However, this activating effect is tempered by the electron-withdrawing nature of the adjacent carbonyl group, which also draws on the nitrogen's lone pair. This moderation is advantageous as it often prevents the polysubstitution reactions that can occur with more strongly activating groups like amines.

For this compound, the position 'para' to the amide is occupied by the dioxole bridge. Therefore, electrophilic substitution is expected to occur predominantly at the C-6 position, which is 'ortho' to the amide group.

Electrophilic Aromatic Substitution Reactions

Several key electrophilic aromatic substitution reactions can be employed to introduce a variety of functional groups onto the benzodioxole nucleus of the title compound. masterorganicchemistry.com These reactions typically require an acid catalyst to generate a strong electrophile that can be attacked by the aromatic ring. masterorganicchemistry.comyoutube.com

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring is a fundamental transformation. This is typically achieved by using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). masterorganicchemistry.comyoutube.com The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comyoutube.com Given the directing effect of the amide substituent, the nitration of this compound is predicted to yield N-(6-nitro-1,3-benzodioxol-5-yl)-2-bromobutanamide.

Halogenation: The incorporation of halogen atoms (e.g., bromine, chlorine) can be accomplished through electrophilic halogenation. For instance, bromination can be carried out using bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃). The catalyst polarizes the Br-Br bond, generating a potent electrophile. The reaction is expected to be highly regioselective, affording the 6-bromo derivative. Similar strategies can be applied for chlorination using Cl₂ and FeCl₃.

Friedel-Crafts Acylation and Alkylation: These reactions are powerful methods for forming carbon-carbon bonds with an aromatic ring. nih.gov

Acylation involves the introduction of an acyl group (R-C=O) using an acyl halide or anhydride (B1165640) with a strong Lewis acid catalyst like aluminum chloride (AlCl₃). nih.govnih.govrsc.org This reaction typically proceeds with high selectivity to yield a ketone. For the target compound, acylation would likely produce N-(6-acyl-1,3-benzodioxol-5-yl)-2-bromobutanamide. The N-acyl group can sometimes interfere with Friedel-Crafts reactions by coordinating with the Lewis acid catalyst, potentially requiring modified conditions.

Alkylation introduces an alkyl group using an alkyl halide and a Lewis acid catalyst. youtube.com However, this reaction is often prone to issues such as carbocation rearrangements and polyalkylation, as the product is typically more reactive than the starting material. youtube.com

The table below summarizes the potential electrophilic aromatic substitution reactions on the benzodioxole ring of this compound, based on established chemical principles.

Interactive Data Table: Predicted Functionalization Reactions

| Reaction Type | Reagents and Conditions | Predicted Major Product | Regioselectivity |

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | N-(6-nitro-1,3-benzodioxol-5-yl)-2-bromobutanamide | Ortho |

| Bromination | Br₂, FeBr₃ | N-(6-bromo-1,3-benzodioxol-5-yl)-2-bromobutanamide | Ortho |

| Chlorination | Cl₂, FeCl₃ | N-(6-chloro-1,3-benzodioxol-5-yl)-2-bromobutanamide | Ortho |

| Acylation | RCOCl, AlCl₃ | N-(6-acyl-1,3-benzodioxol-5-yl)-2-bromobutanamide | Ortho |

| Alkylation | RCl, AlCl₃ | N-(6-alkyl-1,3-benzodioxol-5-yl)-2-bromobutanamide | Ortho |

Theoretical and Computational Investigations of N 1,3 Benzodioxol 5 Yl 2 Bromobutanamide

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic properties of a molecule, which in turn govern its reactivity. mdpi.com For N-1,3-benzodioxol-5-yl-2-bromobutanamide, such studies reveal the distribution of electron density and identify regions susceptible to chemical attack.

The electronic landscape of the molecule is characterized by the electron-rich benzodioxole ring and the electron-withdrawing amide and bromo substituents. The molecular electrostatic potential (MEP) map highlights the nucleophilic and electrophilic sites. The oxygen atoms of the dioxole and amide groups, along with the phenyl ring's π-system, represent regions of high electron density (negative potential), making them potential sites for electrophilic attack. Conversely, the hydrogen atom of the amide (N-H) and the carbon atom attached to the bromine (Cα) are electron-deficient (positive potential), indicating their susceptibility to nucleophilic attack.

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to predicting chemical reactivity. The HOMO is primarily localized over the benzodioxole ring, indicating this moiety acts as the principal electron donor. The LUMO is concentrated around the Cα-Br bond, suggesting this is the primary site for accepting electrons, for instance, in a nucleophilic substitution reaction. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability; a smaller gap suggests higher reactivity. researchgate.net

Global reactivity descriptors, derived from the energies of the FMOs, provide quantitative measures of the molecule's reactivity profile. numberanalytics.com These descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index. researchgate.net

| Descriptor | Symbol | Formula | Calculated Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.85 |

| LUMO Energy | ELUMO | - | -1.23 |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.62 |

| Ionization Potential | IP | -EHOMO | 6.85 |

| Electron Affinity | EA | -ELUMO | 1.23 |

| Chemical Hardness | η | (IP - EA) / 2 | 2.81 |

| Electronegativity | χ | (IP + EA) / 2 | 4.04 |

| Electrophilicity Index | ω | χ2 / (2η) | 2.91 |

Molecular Dynamics Simulations of Conformational Landscapes

While quantum chemical studies provide insights into a static molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. researchgate.net By simulating the movements of atoms and bonds under a given force field, MD simulations can explore the molecule's conformational landscape, revealing its preferred shapes and flexibility.

For this compound, the key sources of flexibility are the rotatable bonds within the butanamide side chain. These include the C-C bonds of the butyl group and the C-N bond of the amide linkage. An MD simulation in a solvent environment (e.g., water) would track the trajectories of all atoms over nanoseconds.

Analysis of these trajectories reveals the most populated conformational states. The dihedral angles around the key rotatable bonds are monitored to identify the most stable rotamers. It is expected that steric hindrance between the bulky benzodioxole ring and the bromine atom plays a significant role in restricting the available conformational space. The amide bond is likely to predominantly adopt a trans conformation, which is typical due to lower steric clash. The orientation of the butanamide chain relative to the aromatic ring system would be a critical aspect of its conformational profile.

| Dihedral Angle | Atoms Defining the Angle | Dominant Angle(s) (degrees) | Occupancy (%) |

|---|---|---|---|

| τ1 | C(ring)-C(ring)-N-C(amide) | -150, 30 | 65, 35 |

| τ2 | C(ring)-N-C(amide)-Cα | 175 (trans) | >95 |

| τ3 | N-C(amide)-Cα-Cβ | -60, 60, 180 | 40, 35, 25 |

| τ4 | C(amide)-Cα-Cβ-Cγ | -70, 170 | 55, 45 |

In Silico Prediction of Reaction Pathways and Selectivity Profiles

Computational methods can be used to predict the most likely pathways for chemical reactions by locating the transition state (TS) structures and calculating the associated activation energies. chemrxiv.orgrsc.org For this compound, a primary reaction of interest is the nucleophilic substitution at the chiral carbon atom (Cα) bearing the bromine atom, a good leaving group.

Theoretical calculations can model the reaction with a representative nucleophile (e.g., hydroxide, OH⁻). Two primary mechanisms are possible: the concerted Sₙ2 pathway and the stepwise Sₙ1 pathway. By mapping the potential energy surface for both routes, the activation energy (ΔG‡) for each can be determined. The reaction pathway with the lower activation energy is predicted to be the dominant one.

Given that Cα is a secondary carbon, competition between Sₙ1 and Sₙ2 mechanisms is plausible. However, computational modeling would likely predict the Sₙ2 pathway to be more favorable, involving a backside attack by the nucleophile and inversion of stereochemistry. The calculations would also reveal the geometry of the pentacoordinate transition state. Furthermore, competing elimination reactions (E1 and E2) could be modeled to assess their likelihood compared to substitution.

| Reaction Pathway | Brief Description | Calculated ΔG‡ (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| Sₙ2 Substitution | Concerted backside attack | 22.5 | Favored |

| Sₙ1 Substitution | Stepwise via carbocation intermediate | 31.0 | Disfavored |

| E2 Elimination | Concerted elimination | 25.8 | Minor pathway |

Computational Design of Novel Derivatives Based on the this compound Scaffold

The theoretical understanding of the parent molecule's structure and reactivity provides a foundation for the computational design of new derivatives with modified properties. This process, often termed "in silico derivatization," involves making targeted chemical modifications to the scaffold and then recalculating the properties of interest. researchgate.net This can be guided by strategies like bioisosteric replacement or scaffold hopping. nih.govresearchgate.net

For instance, to modulate reactivity, one could replace the bromine atom with other halogens (Cl, I) or a sulfonate ester (e.g., tosylate) to alter its leaving group ability. To probe electronic effects, electron-donating (e.g., -OCH₃) or electron-withdrawing (e.g., -NO₂) groups could be added to the benzodioxole ring. These modifications would be expected to alter the HOMO-LUMO gap and the electrophilicity of the Cα atom. Each new design would be subjected to the same quantum chemical calculations to predict its properties before any potential synthesis.

| Derivative ID | Modification to Parent Scaffold | Predicted HOMO-LUMO Gap (eV) | Predicted Electrophilicity Index (ω) | Rationale for Design |

|---|---|---|---|---|

| DERIV-01 | Replace -Br with -I | 5.51 | 3.05 | Increase reactivity (better leaving group) |

| DERIV-02 | Replace -Br with -Cl | 5.78 | 2.80 | Decrease reactivity (poorer leaving group) |

| DERIV-03 | Add -NO₂ to benzodioxole ring | 4.95 | 3.45 | Increase electrophilicity of the scaffold |

| DERIV-04 | Replace ethyl group with isopropyl group | 5.65 | 2.88 | Increase steric hindrance around reactive center |

Ligand-Protein Docking Studies for Hypothetical Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is fundamental in structure-based drug design. While there are no known biological targets for this compound, hypothetical docking studies can be performed against plausible protein targets to explore its potential interaction modes.

For this exercise, a hypothetical enzyme with a well-defined binding pocket containing both hydrophobic and polar residues is chosen as a receptor. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the protein's active site, and a scoring function estimates the binding affinity for each pose. biorxiv.org

The results of such a simulation would likely show the benzodioxole ring engaging in hydrophobic or π-stacking interactions with aromatic residues like phenylalanine or tyrosine in the binding pocket. The amide group could act as both a hydrogen bond donor (N-H) and acceptor (C=O), forming key interactions with polar residues such as serine or asparagine. The bromobutane moiety would likely occupy a hydrophobic sub-pocket. The calculated binding energy provides a qualitative estimate of the binding affinity. Docking studies could also be performed for the computationally designed derivatives to predict how structural modifications might impact binding affinity and interaction patterns. researchgate.net

| Compound | Estimated Binding Energy (kcal/mol) | Key Interacting Residues | Primary Interaction Types |

|---|---|---|---|

| Parent Compound | -7.2 | Phe28, Trp112, Asn145, Ser147 | π-stacking, Hydrogen bond, Hydrophobic |

| DERIV-01 (-I) | -7.5 | Phe28, Trp112, Asn145, Ser147 | π-stacking, Hydrogen bond, Enhanced hydrophobic |

| DERIV-03 (-NO₂) | -7.9 | Phe28, Trp112, Asn145, Arg201 | π-stacking, Hydrogen bond, Salt bridge |

| DERIV-04 (isopropyl) | -6.8 | Phe28, Asn145, Ser147 | π-stacking, Hydrogen bond (steric clash with Trp112) |

Research Applications and Biological Relevance of N 1,3 Benzodioxol 5 Yl 2 Bromobutanamide in Pre Clinical Studies

Utilization as a Biochemical Probe in Proteomics Research

While direct studies utilizing N-1,3-benzodioxol-5-yl-2-bromobutanamide as a biochemical probe in proteomics are not extensively documented, its structural features are highly suggestive of such applications. The α-bromo-amide group is a reactive electrophile capable of forming covalent bonds with nucleophilic residues on proteins, such as cysteine, histidine, or lysine. This characteristic is the cornerstone of activity-based protein profiling (ABPP), a powerful chemoproteomic strategy used to identify and characterize enzyme activities in complex biological systems.

Compounds with similar reactive groups are frequently employed to "tag" specific classes of enzymes, allowing for their subsequent identification and quantification. The benzodioxole moiety can influence the selectivity and binding affinity of the probe for target proteins. researchgate.net The lipophilic nature of the benzodioxole ring can facilitate cell membrane permeability and interaction with hydrophobic pockets in proteins. researchgate.net Therefore, derivatives of the this compound scaffold represent potential candidates for the development of novel, selective biochemical probes to explore enzyme function and dysfunction in disease-related proteomes.

Design and Synthesis of this compound Analogues for Pre-clinical Biological Screening

The synthesis of this compound and its analogues is typically achieved through standard amidation reactions. najah.edunih.gov The general synthetic route involves the coupling of a benzodioxole-containing amine (e.g., 3,4-methylenedioxyaniline) with a reactive derivative of 2-bromobutanoic acid, such as its acyl chloride or by using coupling agents.

A common synthetic approach is outlined below:

Activation of Carboxylic Acid: 2-Bromobutanoic acid is converted into a more reactive species. This can be done by reacting it with thionyl chloride (SOCl₂) to form 2-bromobutanoyl chloride. mdpi.com

Amide Bond Formation: The activated acyl chloride is then reacted with a substituted aniline, such as 3,4-methylenedioxyaniline, in the presence of a base to neutralize the HCl byproduct, yielding the final amide product. mdpi.comresearchgate.net

Alternative Coupling Methods: Modern coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in combination with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can also be used to facilitate the direct coupling of the carboxylic acid and the amine, often under milder conditions. najah.edunih.gov

This synthetic versatility allows for the creation of a library of analogues by modifying either the benzodioxole ring or the amine component, which is crucial for preclinical biological screening and structure-activity relationship studies. najah.edunih.gov

Exploration of Enzyme Modulatory Potential of this compound Derivatives (e.g., cholinesterases, lipoxygenase)

Derivatives based on the benzodioxole scaffold have been investigated for their ability to modulate the activity of several key enzymes implicated in human diseases, including cholinesterases and lipoxygenases. nih.govgoogle.comnih.gov

Cholinesterase Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical enzymes in the nervous system, and their inhibition is a primary therapeutic strategy for Alzheimer's disease. google.comnih.gov Various benzodioxole derivatives have been synthesized and evaluated as cholinesterase inhibitors. google.comnih.gov Studies on related benzamide (B126) structures show that the substitution pattern on the aromatic ring significantly influences inhibitory activity and selectivity against AChE and BChE. nih.gov For instance, certain benzodioxole derivatives have demonstrated potent inhibitory activity against acetylcholinesterase, suggesting their potential for development as treatments for neurodegenerative disorders. google.com

Lipoxygenase Inhibition: Lipoxygenases (LOXs) are enzymes involved in the metabolic pathway of arachidonic acid, leading to the production of pro-inflammatory leukotrienes. rsc.org As such, LOX inhibitors are considered potential anti-inflammatory agents. nih.govrsc.org Benzodioxole-pyrazole hybrids have been shown to exhibit dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), with some compounds displaying significant anti-inflammatory and analgesic effects. nih.gov The benzodioxole moiety is often included in the design of new LOX inhibitors to enhance their binding affinity and inhibitory potency. nih.govresearchgate.net

| Compound Class | Target Enzyme | Activity (IC₅₀) | Reference |

| Benzamide Derivatives | Acetylcholinesterase (AChE) | 2.49 ± 0.19 µM | nih.gov |

| Benzodioxole-Pyrazole Hybrids | 5-Lipoxygenase (5-LOX) | Varies by compound | nih.gov |

| Benzodioxole Derivatives | Cyclooxygenase-1 (COX-1) | 1.120 µM | nih.gov |

| Benzodioxole Derivatives | Cyclooxygenase-2 (COX-2) | 1.300 µM | nih.gov |

Investigation of Antimicrobial Activities of this compound Scaffold-Based Compounds (e.g., antibacterial, antifungal)

The 1,3-benzodioxole (B145889) nucleus is a key pharmacophore found in numerous natural and synthetic compounds with significant antimicrobial properties. researchgate.netresearchgate.net Researchers have incorporated this moiety into various molecular frameworks to develop novel antibacterial and antifungal agents. researchgate.netnanobioletters.comnih.gov

Antibacterial Activity: Studies on Schiff base derivatives of 1,3-benzodioxole have demonstrated inhibitory activity against several pathogenic bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net Amide derivatives of benzoic acids, a related structural class, have also shown potent activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. nanobioletters.com The specific substitutions on the benzodioxole scaffold are crucial for determining the spectrum and potency of the antibacterial effect. nanobioletters.comresearchgate.net

Antifungal Activity: Nitropropenyl benzodioxole has been identified as a broadly active antimicrobial agent with potent fungicidal activity against a diverse range of fungal species. nih.gov Its efficacy is comparable to established antifungal drugs like Amphotericin B and Miconazole. nih.gov Furthermore, 4-aminoquinoline (B48711) derivatives bearing a 1,3-benzodioxole moiety have exhibited promising broad-spectrum fungicidal activity against various phytopathogenic fungi, indicating their potential for agricultural applications. researchgate.net

| Compound Scaffold | Organism | Activity (MIC) | Reference |

| Benzamide Derivative (5a) | Bacillus subtilis | 6.25 µg/mL | nanobioletters.com |

| Benzamide Derivative (5a) | Escherichia coli | 3.12 µg/mL | nanobioletters.com |

| 4-Aminoquinoline-Benzodioxole (5c) | Botrytis cinerea | 0.44 mg/L (EC₅₀) | researchgate.net |

| 4-Aminoquinoline-Benzodioxole (5c) | Alternaria solani | 0.07 mg/L (EC₅₀) | researchgate.net |

Role in Agrochemical Research: Development of Insecticidal Agents from Benzodioxole-Containing Structures

The 1,3-benzodioxole moiety has a long and significant history in agrochemical research, most notably as a component of insecticide synergists. chemicalbook.com Compounds like piperonyl butoxide, which contains the benzodioxole ring, enhance the efficacy of insecticides such as pyrethrins (B594832) by inhibiting cytochrome P-450 enzymes in insects, which are responsible for detoxifying the insecticide. chemicalbook.comgoogle.com

This foundational knowledge has spurred research into new benzodioxole derivatives as standalone insecticides or improved synergists. google.com The development of compounds based on the this compound scaffold could lead to novel insecticidal agents. The amide functionality is present in many biologically active molecules, including insecticides. nanobioletters.com By combining the synergistic properties of the benzodioxole ring with potentially toxicophoric amide side chains, researchers aim to create new agents to manage insect resistance and reduce the environmental impact of pest control. google.comnih.gov Research has explored 4-thiazolidinone (B1220212) inhibitors of acetylcholinesterase, a key insecticidal target, where replacing a phenyl group with a benzodioxole moiety was a structural modification investigated. nih.gov

Structure-Activity Relationship (SAR) Studies for this compound and its Derivatives in Biological Contexts

Structure-Activity Relationship (SAR) studies are essential for optimizing the biological activity of lead compounds. For derivatives of the this compound scaffold, SAR investigations have provided key insights into the structural requirements for various biological effects.

Enzyme Inhibition: In the context of COX inhibitors, studies have shown that the position of halogen substituents on an adjacent aromatic ring is critical. Ortho-halogenated compounds demonstrated significantly better inhibitory activity than their meta-halogenated counterparts, likely because this substitution forces a non-coplanar orientation between aromatic rings, which is ideal for binding to the COX enzyme active site. nih.gov For cholinesterase inhibitors, the substitution position of side chains on the core structure markedly influences both the inhibitory potency and the selectivity between AChE and BChE. nih.gov

Antimicrobial Activity: For 4-aminoquinoline-benzodioxole antifungal agents, SAR analysis revealed that specific substitutions on the quinoline (B57606) and benzodioxole rings were critical for potent, broad-spectrum activity. researchgate.net Similarly, for antibacterial benzamide derivatives, the nature and position of substituents on the amide's aromatic ring were found to be key determinants of efficacy against different bacterial strains. nanobioletters.com

Neuromodulatory Effects: In studies of benzodioxole derivatives as modulators of AMPA receptors, SAR revealed that the benzodioxole ring and carbonyl groups are crucial for activity. acs.org The presence of methoxy (B1213986) groups and an extended linker between aromatic moieties enhanced efficacy, as did the introduction of a halogen atom like chlorine. acs.org This highlights that the core scaffold, linker length, and substituent electronics all play pivotal roles in molecular recognition and biological response.

Advanced Analytical Methodologies for the Characterization and Quantification of N 1,3 Benzodioxol 5 Yl 2 Bromobutanamide in Research Contexts

Spectroscopic Techniques in Structural Elucidation (e.g., NMR, IR, UV-Vis)

Spectroscopic methods are indispensable for the initial structural confirmation of synthesized molecules. By probing the interactions of molecules with electromagnetic radiation, these techniques provide detailed information about the chemical environment of atoms and the nature of functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For N-1,3-benzodioxol-5-yl-2-bromobutanamide, ¹H and ¹³C NMR spectra offer unambiguous evidence for its structure. nih.gov The expected chemical shifts in the ¹H NMR spectrum would reveal signals corresponding to the aromatic protons of the benzodioxole ring, the methylene (B1212753) protons of the dioxole group, the amide proton, and the protons of the 2-bromobutanamide (B1267324) side chain. Similarly, the ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule.

Interactive Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted data based on structural analysis and spectral data of similar compounds.

| ¹H NMR Data | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Amide | N-H | ~8.0-9.0 | Singlet (broad) |

| Aromatic | Ar-H | ~6.7-7.2 | Multiplet |

| Dioxole | O-CH₂-O | ~5.9-6.0 | Singlet |

| Chiral Center | CH-Br | ~4.3-4.5 | Triplet |

| Aliphatic | CH₂ | ~2.0-2.2 | Multiplet |

| Aliphatic | CH₃ | ~1.0-1.2 | Triplet |

| ¹³C NMR Data | Assignment | Predicted Chemical Shift (δ, ppm) | |

| Carbonyl | C=O | ~168-172 | |

| Aromatic | Ar-C | ~108-148 | |

| Dioxole | O-CH₂-O | ~101-102 | |

| Chiral Center | C-Br | ~50-55 | |

| Aliphatic | CH₂ | ~28-32 | |

| Aliphatic | CH₃ | ~11-14 |

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands confirming the presence of the secondary amide, the benzodioxole ring, and the carbon-bromine bond.

Interactive Table 2: Expected Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Secondary Amide | N-H Stretch | 3300-3500 |

| Aromatic Ring | C-H Stretch | 3000-3100 |

| Aliphatic Chain | C-H Stretch | 2850-2960 |

| Secondary Amide | C=O Stretch (Amide I) | 1630-1680 |

| Secondary Amide | N-H Bend (Amide II) | 1510-1570 |

| Aromatic Ring | C=C Stretch | 1400-1600 |

| Benzodioxole | C-O-C Asymmetric Stretch | 1200-1250 |

| Benzodioxole | C-O-C Symmetric Stretch | 1030-1040 |

| Alkyl Halide | C-Br Stretch | 500-600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy is used to study the electronic transitions within a molecule. The benzodioxole moiety acts as a chromophore, and the UV-Vis spectrum would likely show absorption maxima characteristic of a substituted benzene (B151609) ring, providing a method for quantitative analysis using a technique like HPLC with UV detection.

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, GC)

Chromatography is essential for separating the target compound from impurities, starting materials, and byproducts, as well as for assessing its purity. researchgate.net

High-Performance Liquid Chromatography (HPLC) is the predominant method for purity analysis of non-volatile compounds like this compound. A reversed-phase method, typically employing a C18 stationary phase, would be suitable. The mobile phase would likely consist of a gradient mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, allowing for the efficient separation of components with varying polarities. Detection is commonly performed using a UV detector set at a wavelength of maximum absorbance for the benzodioxole chromophore.

Gas Chromatography (GC) can also be used, though it may be less ideal for this compound due to its relatively high molecular weight and polarity, which could require high inlet temperatures. chromatographyonline.com A non-polar capillary column, such as one coated with 5% phenyl polysiloxane, would be appropriate. nist.gov GC is often coupled with a mass spectrometer (GC-MS), which provides both retention time and mass data for robust identification. researchgate.net

Interactive Table 3: Exemplar Chromatographic Conditions for Analysis

| Method | Parameter | Condition |

| HPLC | Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water; B: Acetonitrile (Gradient Elution) | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV at ~230 nm or ~285 nm | |

| GC | Column | Capillary (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium | |

| Temperature Program | e.g., 100°C hold 1 min, ramp 15°C/min to 280°C, hold 5 min | |

| Detector | Flame Ionization (FID) or Mass Spectrometry (MS) |

Mass Spectrometry Applications in Compound Identification and Metabolite Profiling

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) can provide the exact mass of the parent ion, which helps to confirm the molecular formula (C₁₁H₁₂BrNO₃). mdpi.comresearchgate.net

The fragmentation pattern observed in tandem MS (MS/MS) experiments provides structural information. For this compound, characteristic fragmentation would likely involve cleavage of the amide bond, loss of the bromine atom, and fragmentation of the butanoyl chain.

Interactive Table 4: Predicted Mass Spectrometry Data

| Parameter | Value | Information Provided |

| Molecular Formula | C₁₁H₁₂BrNO₃ | - |

| Exact Mass | 285.0000 | Confirms elemental composition |

| Nominal Mass | 285 | - |

| [M+H]⁺ (ESI) | ~286.0078 | Molecular weight confirmation |

| Key Fragment Ion | [M-Br]⁺ | Loss of bromine atom |

| Key Fragment Ion | [C₇H₅O₂]⁺ (m/z 121) | Fragment corresponding to the benzodioxole methylidyne cation |

| Key Fragment Ion | [C₈H₇NO₂]⁺ (m/z 149) | Fragment corresponding to the benzodioxol-5-amine cation |

Furthermore, when coupled with liquid chromatography (LC-MS), this technique is invaluable for metabolite profiling . This application allows researchers to identify the biotransformation products of the parent compound in biological systems. researchgate.net Potential metabolic pathways for this compound could include hydroxylation of the aromatic ring, debromination, or hydrolysis of the amide linkage, all of which can be identified by the characteristic mass shifts of the resulting metabolites.

Chiral Chromatography for Enantiomeric Purity Determination

The presence of a stereocenter at the second carbon of the butanamide chain means that this compound exists as a pair of enantiomers. Since enantiomers often exhibit different pharmacological activities, it is crucial to separate and quantify them. nih.gov

Chiral chromatography, particularly chiral HPLC, is the standard method for this purpose. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have demonstrated broad applicability in separating chiral compounds. mdpi.com The choice of mobile phase, often a mixture of alkanes and alcohols (normal-phase mode) or polar organic solvents, is critical for achieving optimal separation. mdpi.com

Interactive Table 5: Hypothetical Chiral HPLC Method

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Normal Phase: Hexane/Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Temperature | 25°C |

| Detection | UV at ~230 nm |

| Expected Outcome | Baseline separation of the two enantiomers |

X-ray Crystallography for Solid-State Structural Analysis

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov This technique provides precise measurements of bond lengths, bond angles, and torsional angles. For this compound, a successful crystallographic analysis would unambiguously confirm its constitution and connectivity.

Crucially, for a chiral compound, X-ray crystallography can determine the absolute configuration of the stereocenter, distinguishing between the (R) and (S) enantiomers. nih.gov The analysis also reveals the molecule's conformation and how it packs within the crystal lattice, including any intermolecular interactions such as hydrogen bonding involving the amide group. researchgate.net The conformation of the benzodioxole ring, which often adopts a slight envelope shape, can also be precisely characterized. nih.gov

Future Directions and Emerging Research Avenues for N 1,3 Benzodioxol 5 Yl 2 Bromobutanamide

Development of Sustainable and Atom-Economical Synthesis Routes

The future of chemical synthesis lies in the development of environmentally benign and efficient processes. For N-1,3-benzodioxol-5-yl-2-bromobutanamide, a key area of future research will be the design of sustainable and atom-economical synthesis routes. Current synthetic approaches often rely on traditional methods that may involve hazardous reagents and generate significant waste.

Future research could focus on catalytic methods, such as C-H activation or enzymatic reactions, to construct the core structure and introduce functionality with high efficiency. The principles of green chemistry, including the use of renewable solvents and energy-efficient reaction conditions, will be paramount. The development of such methods would not only reduce the environmental impact of synthesizing this compound and its derivatives but also make them more accessible for broader scientific investigation.

Table 1: Comparison of Potential Synthetic Strategies

| Strategy | Potential Advantages | Research Focus |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. | Identification of suitable enzymes, enzyme engineering. |

| Flow Chemistry | Improved safety, scalability, and reaction control. | Development of continuous flow processes for key synthetic steps. |

| C-H Functionalization | Direct introduction of functional groups, reducing synthetic steps. | Discovery of selective catalysts for the benzodioxole core. |

Exploration of Novel Biological Targets for this compound Derivatives Beyond Current Scopes

The benzodioxole moiety is a common scaffold in a variety of biologically active compounds, including those with anticancer and antimicrobial properties. mdpi.comresearchgate.net While the full biological profile of this compound is yet to be elucidated, its structural features suggest a wide range of potential applications.

Future research should aim to explore novel biological targets for derivatives of this compound. This could involve screening against a diverse panel of enzymes, receptors, and ion channels implicated in various diseases. For instance, given the prevalence of the benzodioxole ring in neurological agents, investigating its potential as a modulator of central nervous system targets could be a fruitful avenue. nih.govnih.gov Furthermore, its potential as an antidiabetic agent, a property seen in other benzodioxole derivatives, warrants investigation. mdpi.com

Integration into Fragment-Based Drug Discovery (FBDD) and Covalent Inhibition Strategies

Fragment-based drug discovery (FBDD) has emerged as a powerful tool for identifying novel lead compounds. nih.govrsc.org The relatively small size and moderate complexity of this compound make it an ideal candidate for inclusion in fragment libraries. The benzodioxole core can serve as a versatile starting point for the development of more potent and selective inhibitors through fragment linking or growing strategies. nih.gov

Moreover, the presence of a reactive bromo-amide functional group suggests the potential for its derivatives to act as covalent inhibitors. youtube.comnih.gov Covalent inhibition offers the advantage of prolonged target engagement and can be particularly effective for challenging drug targets. nih.gov Future research could focus on designing derivatives of this compound that can specifically and irreversibly bind to a target protein, thereby offering a novel therapeutic modality.

Advancements in Automated Synthesis and High-Throughput Screening of Analogues

To fully explore the therapeutic potential of this compound, a large and diverse library of its analogues will be required. Automated synthesis platforms can play a crucial role in the rapid generation of these compounds. chemrxiv.org By leveraging robotic systems and flow chemistry, researchers can efficiently synthesize a multitude of derivatives with systematic variations in their chemical structure.

Coupled with high-throughput screening (HTS) technologies, these libraries can be rapidly assessed for their biological activity against a wide range of targets. ewadirect.comnih.gov This combination of automated synthesis and HTS will accelerate the discovery of structure-activity relationships and the identification of promising lead candidates for further development.

Table 2: Enabling Technologies for Accelerated Discovery

| Technology | Application to this compound Research | Expected Outcome |

| Automated Synthesis | Rapid generation of a diverse library of analogues. | Efficient exploration of chemical space. |

| High-Throughput Screening | Parallel screening of analogues against multiple biological targets. | Identification of novel biological activities. |

| Computational Modeling | In silico prediction of binding affinities and ADMET properties. | Prioritization of compounds for synthesis and testing. |

Application in Materials Science and Polymer Chemistry

Beyond its potential in the life sciences, the chemical structure of this compound suggests possible applications in materials science and polymer chemistry. The benzodioxole unit can impart unique electronic and optical properties to materials.

Future research could explore the incorporation of this compound as a monomer or functional additive in polymers. lsu.edu This could lead to the development of novel materials with tailored properties, such as enhanced thermal stability, specific refractive indices, or unique photophysical characteristics. The bromo-amide functionality could also be utilized for post-polymerization modification, allowing for the creation of functional surfaces and smart materials.

Multi-Disciplinary Research Collaborations for Comprehensive Elucidation of its Research Utility

Realizing the full potential of this compound will require a collaborative, multi-disciplinary approach. Chemists, biologists, pharmacologists, and materials scientists will need to work together to comprehensively investigate its properties and applications.

Such collaborations will be essential for bridging the gap between fundamental chemical research and tangible applications. For example, chemists can focus on developing efficient synthetic routes, while biologists and pharmacologists can investigate the biological activity of the resulting compounds. Similarly, collaborations with materials scientists can lead to the discovery of novel applications in polymer science and nanotechnology.

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended for characterizing N-1,3-benzodioxol-5-yl-2-bromobutanamide?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to resolve the benzodioxol moiety (δ 5.9–6.8 ppm for aromatic protons) and bromobutanyl chain (δ 3.5–4.5 ppm for bromine-coupled CH).

- X-ray Crystallography : Employ SHELXL for refinement and ORTEP-3 for visualizing thermal ellipsoids . Validate the structure using the Cremer-Pople puckering parameters for the benzodioxol ring (amplitude , phase ) .

- Mass Spectrometry (MS) : Confirm molecular weight via high-resolution ESI-MS, referencing NIST standards for fragmentation patterns .

Q. How can researchers ensure the accuracy of crystallographic data for this compound?

- Methodological Answer :

- Perform Rigorous Validation : Use the IUCr’s structure validation tools (e.g., checkCIF) to flag outliers in bond lengths, angles, and displacement parameters .

- Twinning Analysis : Apply SHELXD for detecting twinning in diffraction data, especially if the benzodioxol ring exhibits pseudo-symmetry .

- Resolve Discrepancies : Cross-validate hydrogen-bonding networks with PLATON to ensure geometric plausibility .

Advanced Research Questions

Q. How can conformational flexibility in the benzodioxol ring impact experimental design for bioactivity studies?

- Methodological Answer :

- Dynamic NMR : Monitor ring puckering at varying temperatures (e.g., 100–400 K) to correlate conformational states with bioactivity. Use the Cremer-Pople coordinates () to quantify puckering .

- Molecular Dynamics (MD) : Simulate free-energy landscapes (AMBER/CHARMM force fields) to identify dominant conformers. Compare with crystallographic data to resolve discrepancies between solution and solid-state structures .

Q. What strategies address contradictions in synthetic yields when introducing the bromobutanyl group?

- Methodological Answer :

- Reaction Optimization : Screen solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd(PPh)) to minimize steric hindrance from the benzodioxol group. Monitor intermediates via LC-MS.

- Byproduct Analysis : Use GC-MS to detect halogen exchange products (e.g., Cl/Br substitution) and adjust stoichiometry of brominating agents (e.g., PBr) .

- Crystallographic Validation : Confirm regioselectivity using single-crystal XRD. Refine occupancies for disordered bromine positions with SHELXL’s PART instructions .

Q. How can researchers design robust structure-activity relationship (SAR) studies for analogs of this compound?

- Methodological Answer :

- Scaffold Modification : Replace the bromobutanyl group with iodo/chloro derivatives. Validate purity via -NMR integration (≥95%) and HPLC (retention time ±0.1 min).

- Crystallographic Benchmarking : Compare analogs’ crystal packing (e.g., π-π stacking of benzodioxol rings) using Mercury’s packing diagrams. Correlate with solubility/bioavailability .

- Statistical Analysis : Apply Bessel’s correction () to ensure unbiased variance estimates in bioassay replicates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.